3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid
Overview
Description
“3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 281.69 . The compound is also known as N-[(3-Chloro-4-fluorophenyl)sulfonyl]-beta-alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClFNO4S/c10-7-5-6 (1-2-8 (7)11)17 (15,16)12-4-3-9 (13)14/h1-2,5,12H,3-4H2, (H,13,14) . This code provides a specific identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound has a melting point range of 87.0 to 91.0 °C . It is slightly soluble in methanol .Scientific Research Applications
Synthesis and Chemical Properties
3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid and its derivatives have been explored in various scientific research contexts due to their unique chemical properties and potential applications. One area of study involves the synthesis and characterization of these compounds. For instance, the vibrational and electronic structure of related fluorinated building blocks, like unnatural 3-amino-3-(4-fluorophenyl)propionic acid, has been studied using DFT models and vibrational spectroscopy. This research highlights the compound's zwitterionic structures and their stability, contributing to the understanding of β-amino acids' chemical behavior (Pallavi & Tonannavar, 2020).
Applications in Polymer Science
Another significant application is in the development of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers for fuel-cell applications. These copolymers, incorporating fluorenyl groups and synthesized using derivatives including bis(4-fluorophenyl)sulfone, demonstrate high proton conductivity and mechanical properties, suggesting their potential as materials for fuel cell membranes. This research underscores the role of this compound derivatives in advancing materials science, particularly in renewable energy technologies (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Applications
Moreover, derivatives of this compound have been investigated for their antimicrobial properties. One study describes the synthesis and screening of various sulfone derivatives for potential antimicrobial activity. Although the results did not show significant activity against bacteria and fungi, this research contributes to the ongoing search for new antimicrobial agents and highlights the compound's relevance in medicinal chemistry (Bonacorso et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c10-7-5-6(1-2-8(7)11)17(15,16)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDZIHCJRBNTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243989 | |
Record name | N-[(3-Chloro-4-fluorophenyl)sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613657-34-4 | |
Record name | N-[(3-Chloro-4-fluorophenyl)sulfonyl]-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613657-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Chloro-4-fluorophenyl)sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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